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Compound of Interest

Compound Name: 1-Hexadecanol

Cat. No.: B7769751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pure 1-
Hexadecanol (also known as cetyl alcohol), a long-chain fatty alcohol with the chemical

formula CH₃(CH₂)₁₅OH.[1][2] The information presented herein is crucial for the identification,

characterization, and quality control of this compound in research and development settings.

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1-Hexadecanol, both ¹H and ¹³C NMR are

essential for confirming its identity.

¹H NMR Spectroscopy of 1-Hexadecanol
The ¹H NMR spectrum of 1-Hexadecanol is characterized by signals corresponding to the

terminal methyl group, the long methylene chain, the methylene group adjacent to the hydroxyl

group, and the hydroxyl proton itself.

Table 1: ¹H NMR Spectroscopic Data for 1-Hexadecanol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH

~1.56 Quintet 2H -CH₂-CH₂-OH

~1.25 Broad Singlet ~26H -(CH₂)₁₃-

~0.88 Triplet 3H CH₃-

Data is typically referenced to a solvent like CDCl₃.[3][4]

¹³C NMR Spectroscopy of 1-Hexadecanol
The ¹³C NMR spectrum provides information on the different carbon environments within the 1-
Hexadecanol molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Hexadecanol

Chemical Shift (ppm) Assignment

~63.1 C1 (-CH₂-OH)

~32.8 C2 (-CH₂-CH₂-OH)

~31.9 Methylene Chain

~29.7 Methylene Chain

~29.4 Methylene Chain

~25.7 Methylene Chain

~22.7 C15 (-CH₂-CH₃)

~14.1 C16 (CH₃-)

Data is typically referenced to a solvent like CDCl₃.[3][5]

Experimental Protocol for NMR Spectroscopy
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The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of 1-
Hexadecanol.

Sample Preparation:

For ¹H NMR, accurately weigh approximately 5-25 mg of pure 1-Hexadecanol.[6][7][8]

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[6][7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃), in a clean vial.[6] CDCl₃ is commonly used for nonpolar organic

compounds.[6]

Ensure the solid is completely dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[6]

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any

particulate matter.[8]

Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

[6]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.[6]

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

[6]

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[6]

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.
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Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to its

lower natural abundance and sensitivity.[8]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale. Typically, the residual solvent peak is used as a

reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). An internal standard like

tetramethylsilane (TMS) can also be used.[7]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Hexadecanol

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3330 Strong, Broad O-H Stretch Alcohol

~2920 Strong C-H Stretch Alkane (CH₂)

~2850 Strong C-H Stretch Alkane (CH₂)

~1470 Medium C-H Bend Alkane (CH₂)

~1060 Medium C-O Stretch Primary Alcohol

~720 Weak C-H Rock Alkane (-(CH₂)n-)

Data is based on spectra obtained from solid samples, often as a KBr pellet or a thin film.[9][10]
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Experimental Protocol for IR Spectroscopy (Thin Solid
Film Method)

Sample Preparation:

Dissolve a small amount (a few milligrams) of 1-Hexadecanol in a few drops of a volatile

solvent like methylene chloride or acetone.[11]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[11]

Apply a drop of the 1-Hexadecanol solution to the surface of the salt plate.[11]

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the

plate.[11]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

[11]

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Post-Acquisition:

Clean the salt plate thoroughly with a dry solvent (e.g., acetone) and return it to a

desiccator to protect it from moisture.[11][12]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. For 1-Hexadecanol, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data for 1-Hexadecanol (Electron Ionization)
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m/z Relative Intensity Assignment

242.26 Low [M]⁺ (Molecular Ion)

224 Moderate [M-H₂O]⁺

Prominent peaks at lower m/z High
Alkyl chain fragments (e.g.,

CnH2n+1)

The molecular weight of 1-Hexadecanol is 242.44 g/mol .[13] The molecular ion peak is often

of low intensity due to the ease of fragmentation of long-chain alcohols.[14] The loss of a water

molecule (18 amu) from the molecular ion is a characteristic fragmentation pattern.

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction:

Introduce a small amount of the pure 1-Hexadecanol sample into the mass spectrometer.

For a solid with sufficient vapor pressure, a direct insertion probe can be used.[15]

Alternatively, the sample can be introduced via gas chromatography (GC-MS).

The sample is vaporized in a high vacuum environment.[15]

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam

of electrons (typically 70 eV).[15][16]

This bombardment dislodges an electron from the molecule, forming a positively charged

molecular ion (a radical cation, [M]⁺).[16]

Fragmentation:

The high energy of the molecular ion often causes it to fragment into smaller, positively

charged ions and neutral fragments.[14][15]

Mass Analysis and Detection:
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The positively charged ions are accelerated by an electric field into the mass analyzer.[15]

[16]

The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on

their mass-to-charge (m/z) ratio.[16]

The separated ions are detected, and their abundance is recorded.[16]

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[16]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure

solid organic compound like 1-Hexadecanol.
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Caption: Workflow for Spectroscopic Analysis of 1-Hexadecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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